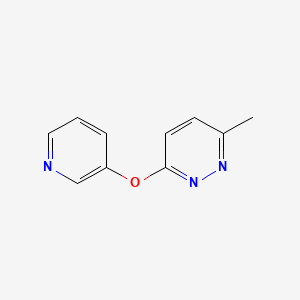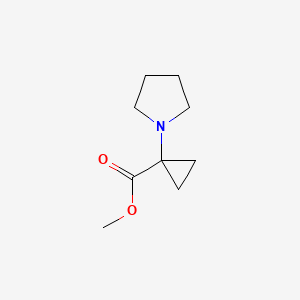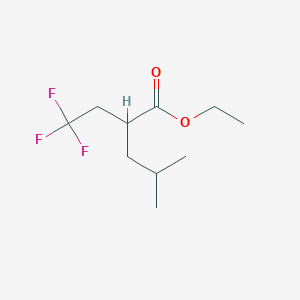
3-methyl-6-(pyridin-3-yloxy)pyridazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-methyl-6-(pyridin-3-yloxy)pyridazine is a derivative of pyridazine . Pyridazine is an important heterocyclic compound that contains two adjacent nitrogen atoms . It has been shown to have numerous practical applications and is considered a ‘privileged structure’ in medicinal chemistry .
Synthesis Analysis
The synthesis of pyridazine derivatives has been extensively studied. For instance, a Lewis acid-mediated inverse electron demand Diels-Alder reaction between 3-monosubstituted s-tetrazine and silyl enol ethers provides functionalized pyridazines . An unexpected C-C bond cleavage in the absence of metal enables an efficient approach toward 3,6-diarylpyridazines and 6-arylpyridazin-3-ones from simple and commercially available 1,3-dicarbonyl compounds and methyl ketones .Chemical Reactions Analysis
Pyridazine undergoes various chemical reactions. For example, it reacts with halogenotrimethylplatinum (IV), [PtXMe3)4], to form complexes of type fac - [PtXMe3 (3-Mepydz) 2] (X = Cl, Br or I) . It also undergoes self-association in aqueous solution at acidic, neutral and basic pH .Aplicaciones Científicas De Investigación
Medicinal Chemistry
Pyridazine derivatives, including 3-methyl-6-(pyridin-3-yloxy)pyridazine, have emerged as privileged structures in medicinal chemistry . They have potential applications in the development of new drugs due to their excellent chemistry .
Optoelectronics
These compounds also have applications in optoelectronics, particularly as fluorescent materials and sensors . Their unique properties make them suitable for use in these advanced technologies .
Cycloaddition Reactions
The compound plays a significant role in [3 + n] cycloaddition reactions . These reactions are one of the most important and efficient tools in the synthesis of heterocyclic rings .
Antimicrobial Activity
A substantial number of pyridazinones, including 3-methyl-6-(pyridin-3-yloxy)pyridazine, have been reported to possess antimicrobial properties . They can be used in the development of new antimicrobial drugs .
Anticancer Activity
Some pyridazinones have shown potential as anticancer agents . Further research could lead to the development of new cancer treatments .
Cardiovascular Drugs
The pyridazinone nucleus was initially exploited in search of cardiovascular drugs . The ability of these compounds to inhibit calcium ion influx, which is required for the activation of platelet aggregation, makes them potential candidates for cardiovascular drug development .
Agrochemicals
Pyridazinones have also been used in agrochemicals . Their varied range of pharmacodynamic profiles makes them useful in this field .
PDE-III Inhibition
Some pyridazinones, such as 6-[4-(5-methyl-3-oxo-2,3,4,5-tetraliydro pyridazin-6-yl)phenyl]pyridazin-3(2H)-one (XCV), have been found to be potent PDE-III inhibitors . A methyl group at the C-5 position of the dihydropyridazinone ring leads to enhanced potency .
Direcciones Futuras
Pyridazine derivatives have emerged as privileged structures in heterocyclic chemistry, both because of their excellent chemistry and because of their potential applications in medicinal chemistry and optoelectronics . The pharmaceutical industry has a continuing requirement for the synthesis of a diverse range of polysubstituted pyridazinone compounds bearing a varied range of ring substituents because many such compounds have been used as commercially drugs and agrochemicals .
Propiedades
IUPAC Name |
3-methyl-6-pyridin-3-yloxypyridazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3O/c1-8-4-5-10(13-12-8)14-9-3-2-6-11-7-9/h2-7H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJHIRJVNCVTBNJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(C=C1)OC2=CN=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methyl-6-(pyridin-3-yloxy)pyridazine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-{4-[(2-methyl-1,3-thiazol-4-yl)methyl]piperazin-1-yl}-4-(trifluoromethyl)pyrimidine](/img/structure/B6432474.png)
![2-[4-(2-phenylethyl)piperazin-1-yl]-4-(trifluoromethyl)pyrimidine](/img/structure/B6432475.png)
![2'-[5-(4-methoxyphenyl)-1,3-oxazol-2-yl]-[1,1'-biphenyl]-2-carboxylic acid](/img/structure/B6432487.png)
![5-benzyl-2-cyclopropyl-octahydropyrrolo[3,4-c]pyrrole-1,3-dione](/img/structure/B6432492.png)



![4-(hydroxymethyl)-1-[(4-methoxyphenyl)methyl]pyrrolidin-2-one](/img/structure/B6432519.png)
![4-(hydroxymethyl)-1-[(3-methoxyphenyl)methyl]pyrrolidin-2-one](/img/structure/B6432524.png)
![1-[(4-chlorophenyl)methyl]-4-(hydroxymethyl)pyrrolidin-2-one](/img/structure/B6432528.png)



![N-(3,4-dimethoxyphenyl)-2-[(6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]acetamide](/img/structure/B6432560.png)